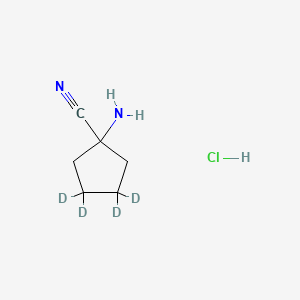

1-Amino-1-cyanocyclopentane-d4 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

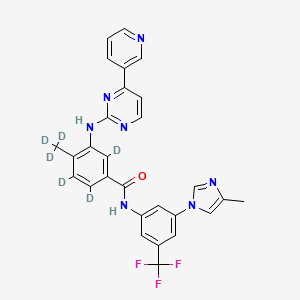

1-Amino-1-cyanocyclopentane-d4 Hydrochloride is a labelled analogue of 1-Amino-1-cyanocyclopentane Hydrochloride, which is an intermediate of Irbesartan . Irbesartan is an antihypertensive drug .

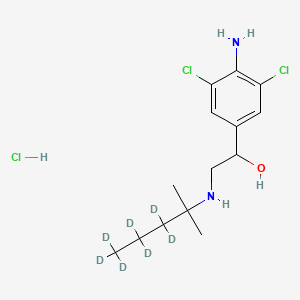

Molecular Structure Analysis

The molecular formula of 1-Amino-1-cyanocyclopentane-d4 Hydrochloride is C6H7D4ClN2 . The molecular weight is 150.64 .Scientific Research Applications

Proteomics Research

1-Amino-1-cyanocyclopentane-d4 Hydrochloride: is utilized in proteomics research as a biochemical tool. Its deuterated form is particularly valuable for mass spectrometry-based proteomics, where it can be used to quantify the expression levels of proteins with high precision . The compound’s unique isotopic labeling allows for the differentiation of peptides that are chemically identical but isotopically distinct, enhancing the accuracy of protein quantification.

Metabolic Research

In metabolic research, 1-Amino-1-cyanocyclopentane-d4 Hydrochloride serves as a tracer for studying metabolic pathways in vivo . The deuterium labeling enables researchers to track the compound’s metabolic fate within biological systems, providing insights into metabolic flux and the role of specific enzymes in metabolic processes.

Environmental Science

This compound is also applied in environmental science as a standard for the detection of pollutants. Its stable isotope labeling makes it an ideal reference for identifying and quantifying environmental contaminants in various samples, including air, water, soil, and food . This helps in assessing pollution levels and studying the environmental impact of chemical substances.

Organic Synthesis

1-Amino-1-cyanocyclopentane-d4 Hydrochloride: is a key intermediate in the synthesis of various organic compounds. Its deuterated nature is particularly useful in reaction mechanism studies, where it can help elucidate the pathways and intermediates involved in complex chemical reactions .

Analytical Chemistry

In analytical chemistry, the compound finds application as a chemical reference for qualitative and quantitative analysis . Its stable isotopic label ensures high precision in NMR spectroscopy and other analytical techniques, aiding in the structural elucidation and purity assessment of chemical entities.

Pharmacology and Medicinal Chemistry

Lastly, 1-Amino-1-cyanocyclopentane-d4 Hydrochloride is an important intermediate in the synthesis of pharmaceuticals, such as antihypertensive drugs . Its role in the development of medication highlights its significance in medicinal chemistry, where it contributes to the creation of new therapeutic agents.

properties

IUPAC Name |

1-amino-3,3,4,4-tetradeuteriocyclopentane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVFEAHMVSCMQ-PBCJVBLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC1([2H])[2H])(C#N)N)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)